

The Molecular Architecture of Apo-Enterobactin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *apo-Enterobactin*

Cat. No.: *B15602223*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Enterobactin, a siderophore produced by Gram-negative bacteria such as *Escherichia coli*, represents the pinnacle of high-affinity iron chelation.[1] Its iron-free form, **apo-enterobactin**, is the precursor molecule secreted by bacteria to sequester ferric iron (Fe^{3+}) from the host environment, a process critical for bacterial survival and pathogenesis.[2] Understanding the structure and synthesis of **apo-enterobactin** is fundamental for developing novel antimicrobial agents that target this vital iron acquisition system. This guide provides an in-depth analysis of the structure, biosynthesis, and experimental methodologies related to **apo-enterobactin**.

Core Chemical Structure of Apo-Enterobactin

Apo-enterobactin is a cyclic polyester composed of three L-serine residues linked head-to-tail to form a 12-membered ring, known as a triserine lactone.[3] Each of the three serine residues is N-acylated with one molecule of 2,3-dihydroxybenzoic acid (DHB).[4] This arrangement results in a flexible, tripodal molecule with three pendant catecholate arms. In the "apo" state, the molecule is uncomplexed with iron. Upon encountering Fe^{3+} , the six hydroxyl groups of the three catechol moieties coordinate the metal ion, forming an exceptionally stable octahedral complex known as ferric enterobactin or holo-enterobactin.[2]

The metabolically active form is the Δ -cis isomer.[1] The flexibility of the trilactone backbone is a key feature, allowing it to adopt a conformation suitable for binding iron.[3]

Physicochemical and Quantitative Data

The fundamental properties of **apo-enterobactin** are summarized below. While the precise three-dimensional structure of ferric enterobactin has been resolved, the inherent flexibility of the apo-form makes a single crystallographic structure less representative.[\[1\]](#)[\[5\]](#) However, its chemical and physical characteristics are well-defined.

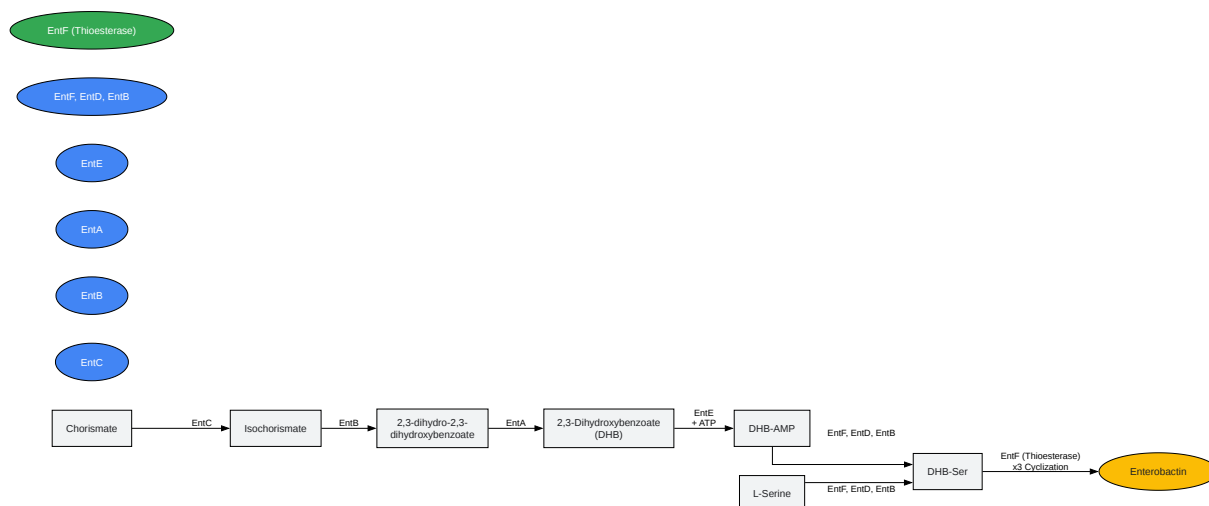
Property	Value	Source(s)
Molecular Formula	C ₃₀ H ₂₇ N ₃ O ₁₅	[1] [2]
Molar Mass	669.55 g/mol	[1] [2]
CAS Number	30414-16-5	[6]
Appearance	Solid	[2]
Solubility	Soluble in DMSO and Methanol	[6]
Fe ³⁺ Formation Constant (K)	10 ⁵² M ⁻¹	[1] [2]
Preferred Isomer	Δ-cis	[1]

Biosynthesis Pathway of Enterobactin

The synthesis of enterobactin is a multi-step enzymatic process that begins with chorismic acid, a key intermediate in the shikimic acid pathway.[\[7\]](#)[\[8\]](#) The pathway is encoded by the ent gene cluster (entA, entB, entC, entD, entE, entF).[\[9\]](#)

- **Chorismate to 2,3-DHB:** Chorismic acid is first converted to 2,3-dihydroxybenzoic acid (DHB) through the sequential action of EntC (isochorismate synthase), EntB (isochorismatase), and EntA (2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase).[\[8\]](#)
- **DHB Activation:** EntE, a 2,3-DHB-AMP ligase, activates DHB by adenylation.[\[4\]](#)
- **Serine Activation & Acylation:** L-serine is activated and loaded onto the peptidyl carrier protein domain of EntF. The activated DHB is then transferred to the serine residue.[\[7\]](#)

- Cyclization: Three molecules of the resulting DHB-Ser intermediate undergo intermolecular cyclization, catalyzed by the thioesterase domain of EntF, to form the final enterobactin molecule.[7]



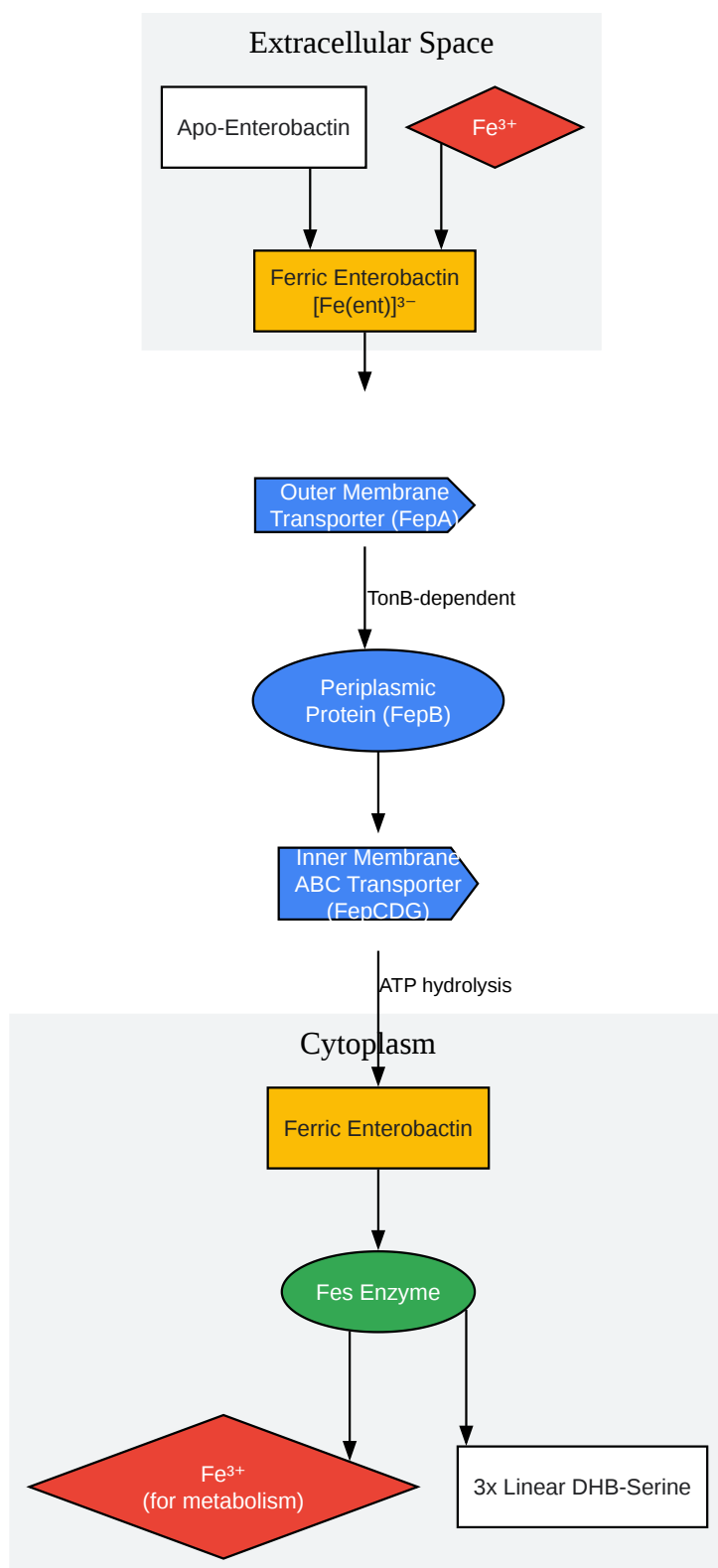
[Click to download full resolution via product page](#)

Diagram 1: The biosynthetic pathway of enterobactin from chorismate.

Iron Acquisition and Release Workflow

The function of enterobactin is to acquire iron from the extracellular environment and transport it into the bacterial cytoplasm. This process is tightly regulated and involves several membrane proteins.

- Secretion: **Apo-enterobactin** is secreted from the bacterial cell.
- Chelation: In the extracellular space, it binds to Fe^{3+} with extremely high affinity, forming the $[\text{Fe}(\text{ent})]^{3-}$ complex.[\[3\]](#)
- Uptake: The ferric enterobactin complex is recognized and transported across the outer membrane by the TonB-dependent transporter FepA.[\[1\]](#)
- Periplasmic Transport: In the periplasm, the complex is bound by the periplasmic binding protein FepB, which delivers it to an inner membrane ABC transporter composed of FepD and FepG.[\[1\]](#)
- Cytoplasmic Import: The ABC transporter, powered by the ATPase FepC, translocates the ferric enterobactin complex into the cytoplasm.[\[1\]](#)
- Iron Release: Inside the cell, the Ferric Enterobactin Esterase (Fes) hydrolyzes the three ester bonds of the trilactone backbone. This dismantles the ligand, drastically reducing its affinity for iron and causing the release of Fe^{3+} for cellular use.[\[2\]](#)



[Click to download full resolution via product page](#)

Diagram 2: Workflow for enterobactin-mediated iron acquisition and release.

Experimental Protocols

Detailed characterization of **apo-enterobactin** and its biosynthesis relies on a combination of chemical synthesis, enzymatic assays, and structural biology techniques.

General Protocol for Chemical Synthesis of the Trilactone Scaffold

The chemical synthesis of the enterobactin core structure has been significantly improved to enable practical functionalization. A high-yield, one-step synthesis of the triserine trilactone scaffold can be achieved, which avoids previous low-yield methods.[\[10\]](#)

- **Starting Material:** N-protected L-serine is used as the starting material.
- **Template-Mediated Cyclization:** A stannoxane template is employed to facilitate the macrocyclization of three serine units. This reaction typically proceeds with high efficiency.
- **Deprotection:** The protecting groups are removed from the amine functionalities of the trilactone scaffold.
- **Acylation:** The free amines are acylated with activated 2,3-dihydroxybenzoic acid (e.g., as an acid chloride or active ester) to yield the final enterobactin molecule.
- **Purification:** The final product is purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC).

This approach has achieved overall yields of approximately 50%, making it a viable method for producing enterobactin and its analogs for research purposes.[\[10\]](#)

General Protocol for an EntC/EntB Coupled Enzyme Assay

The activity of enzymes in the enterobactin biosynthesis pathway can be monitored using spectrophotometric assays. This example outlines a coupled assay to measure the conversion of chorismate to 2,3-dihydro-2,3-dihydroxybenzoate.[\[11\]](#)

- **Reaction Mixture Preparation:** Prepare a reaction buffer (e.g., 75 mM Tris, pH 7.5) containing the necessary cofactors and coupling enzymes. For this assay, include lactate dehydrogenase (LDH) and NADH.
- **Enzyme Addition:** Add purified EntC and EntB enzymes to the reaction mixture at appropriate concentrations (e.g., 0.05–10 μ M).
- **Pre-incubation:** Incubate the mixture at room temperature for approximately 10 minutes to allow for temperature equilibration.
- **Reaction Initiation:** Initiate the reaction by adding the substrate, chorismate. The subsequent action of EntA (if included) or other dehydrogenases in a crude extract would oxidize the product, coupled to the reduction of NAD^+ to NADH. To monitor the initial steps, a reverse coupling is used where the consumption of NADH is tracked.
- **Spectrophotometric Monitoring:** Continuously monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD^+ by LDH as it reduces pyruvate that is formed in a coupled reaction.
- **Data Analysis:** Calculate the initial reaction velocity from the linear portion of the absorbance vs. time curve. This rate is proportional to the activity of the EntC/EntB enzymes.[\[11\]](#)

Structural Determination Methodologies

The definitive three-dimensional structure of metal-bound enterobactin complexes has been determined primarily through X-ray crystallography.[\[1\]](#)

- **X-ray Crystallography:** Due to difficulties in crystallizing the natural ferric enterobactin, its structure was famously solved using racemic crystallography. This involved co-crystallizing a 1:1 mixture of the natural ferric enterobactin (derived from L-serine) and its synthetic mirror image, ferric enantioenterobactin (derived from D-serine).[\[1\]](#)[\[3\]](#) This technique allowed for the growth of high-quality crystals suitable for X-ray diffraction analysis, providing a definitive assignment of the Δ configuration at the metal center.[\[3\]](#)
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** NMR is used to study the solution-state structure and dynamics of both apo- and holo-enterobactin. For instance, NMR studies of the gallium(III)-enterobactin complex, a diamagnetic analog of the ferric complex, have provided

insights into the torsion angles and flexibility of the trilactone backbone in solution.[3]

Solution structures of periplasmic binding proteins like FepB in both their apo and holo (Ga-enterobactin bound) states have also been solved by NMR, revealing the conformational changes that occur upon ligand binding.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Enterobactin - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Determination of the Molecular Structures of Ferric Enterobactin and Ferric Enantioenterobactin using Racemic Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enterobactin biosynthesis in Escherichia coli: isochorismate lyase (EntB) is a bifunctional enzyme that is phosphopantetheinylated by EntD and then acylated by EntE using ATP and 2,3-dihydroxybenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apo-Enterobactin | CAS 30414-16-5 | Cayman Chemical | Biomol.com [biomol.com]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [The Molecular Architecture of Apo-Enterobactin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15602223#what-is-the-structure-of-apo-enterobactin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com